molecular formula C17H31NO11 B6310426 (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid CAS No. 1858224-25-5

(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid

Cat. No.: B6310426
CAS No.: 1858224-25-5
M. Wt: 425.4 g/mol
InChI Key: NNTIOJRWZLATDQ-LMHBHQSJSA-N
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Description

(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex organic compound with the molecular formula C17H31NO11. It is characterized by the presence of multiple glycosidic linkages and an acetamido group, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves the glycosylation of 2-acetamido-2-deoxy-beta-D-glucopyranose with ethylene glycol derivatives. The reaction is often catalyzed by acid catalysts such as trifluoromethanesulfonic acid. The process involves multiple steps, including protection and deprotection of hydroxyl groups, to ensure the selective formation of the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, thiols, amines.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes facilitate the transfer and hydrolysis of glycosidic bonds, respectively. The compound’s acetamido group enhances its binding affinity to these enzymes, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid is unique due to its extended glycosidic linkages and the presence of an acetamido group, which confer specific biochemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance compared to similar compounds .

Properties

IUPAC Name

3-[2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15-,16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTIOJRWZLATDQ-LMHBHQSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCOCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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